MF-094

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

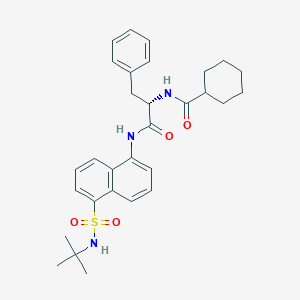

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXORJHBZHLLTE-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MF-094 in Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the selective clearance of damaged mitochondria through a process known as mitophagy. This technical guide elucidates the core mechanism of action of this compound, presenting quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of mitochondrial biology, neurodegenerative diseases, and drug development.

Core Mechanism of Action: USP30 Inhibition by this compound to Promote Mitophagy

The primary mechanism of action of this compound is the potent and selective inhibition of USP30.[1] USP30 functions as a negative regulator of mitophagy by removing ubiquitin chains from damaged mitochondria, thereby preventing their recognition and clearance by the cellular autophagy machinery.[2]

Under conditions of mitochondrial stress, such as depolarization of the mitochondrial membrane potential, the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[3] PINK1 then phosphorylates ubiquitin molecules on the mitochondrial surface, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin further ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2) and Translocase of Outer Mitochondrial Membrane 20 (TOM20), creating a "find-me" signal for the autophagy machinery.[3][5]

USP30 counteracts this process by cleaving these ubiquitin chains, thus dampening the mitophagy signal.[2] this compound, by inhibiting USP30, prevents the removal of these ubiquitin tags, leading to an accumulation of ubiquitinated mitochondrial proteins and a subsequent enhancement of mitophagic flux.[3][6][7] This ultimately results in the engulfment of the damaged mitochondria by autophagosomes and their degradation upon fusion with lysosomes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity and effects of this compound in promoting mitophagy.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for USP30 | 120 nM | Recombinant human USP30 | [1] |

| Selectivity | <30% inhibition of 22 other USPs at 10 µM | Panel of human deubiquitinating enzymes | [1] |

| Optimal In Vitro Concentration | 180 nM | Cultured neurons (hemoglobin-induced stress model) | [2][6] |

Table 2: Cellular Effects of this compound Treatment

| Parameter Measured | Effect of this compound | Fold Change/Observation | Cell Line/Experimental Model | Reference |

| MFN2 Ubiquitination | Increased | Significantly increased upon this compound treatment in a neuronal stress model. | Cultured neurons (hemoglobin-induced stress) | [5] |

| MFN2 Protein Expression | Decreased | 1.92 ± 0.49 (relative expression) in SAH + this compound vs. 5.79 ± 1.15 in SAH alone. | Mouse model of subarachnoid hemorrhage (SAH) | [2] |

| USP30 Protein Expression | Decreased | 0.46 ± 0.10 (relative expression) in SAH + this compound vs. 3.10 ± 0.04 in SAH alone. | Mouse model of subarachnoid hemorrhage (SAH) | [2] |

| Reactive Oxygen Species (ROS) | Decreased | Fluorescence intensity of 12.23 ± 2.80 in this compound treated neurons vs. 27.78 ± 5.69 in untreated neurons under stress. | Cultured neurons (hemoglobin-induced stress) | |

| Mitochondrial DNA (mtDNA) levels | Decreased | Accelerated clearance of mtDNA observed in C2C12 myotubes. | C2C12 myotubes | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitophagy

The following diagram illustrates the core signaling cascade initiated by this compound.

Caption: this compound inhibits USP30, promoting PINK1/Parkin-mediated mitochondrial ubiquitination and subsequent autophagic degradation.

Experimental Workflow: Western Blot for Protein Ubiquitination

This diagram outlines the key steps in assessing the ubiquitination status of mitochondrial proteins following this compound treatment.

Caption: Workflow for assessing protein ubiquitination via Western Blot.

Experimental Workflow: Mito-Keima Assay for Mitophagy

The following diagram illustrates the process of quantifying mitophagy using the pH-sensitive fluorescent reporter mito-Keima.

Caption: Workflow for quantifying mitophagy using the mito-Keima assay and flow cytometry.

Detailed Experimental Protocols

Western Blot Analysis of Mitochondrial Protein Ubiquitination

This protocol is adapted from standard western blotting procedures and is optimized for the detection of ubiquitinated mitochondrial proteins.[9][10][11]

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 180 nM) for the specified duration (e.g., 24 hours). Include appropriate vehicle controls.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-MFN2, anti-TOM20, anti-ubiquitin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the levels of ubiquitinated proteins relative to the total protein levels.

Mito-Keima Flow Cytometry Assay for Mitophagy Quantification

This protocol provides a method for the quantitative analysis of mitophagy using the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix.[12][13][14][15]

a. Cell Line Generation and Treatment:

-

Transfect the target cell line with a plasmid encoding a mitochondria-targeted Keima (mito-Keima).

-

Establish a stable cell line expressing mito-Keima through antibiotic selection or fluorescence-activated cell sorting (FACS).

-

Plate the mito-Keima expressing cells and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration and for the desired time. A positive control, such as CCCP (10 µM for 6 hours), should be included to induce robust mitophagy.

b. Sample Preparation and Flow Cytometry:

-

At the end of the treatment period, wash the cells with PBS.

-

Detach the cells using a gentle dissociation reagent (e.g., TrypLE).

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer equipped with dual laser excitation (e.g., 405 nm and 561 nm).

-

Gate on the live, single-cell population.

-

For the gated population, create a ratiometric analysis of the fluorescence emission when excited at 561 nm (acidic pH in lysosome) versus 405 nm (neutral pH in mitochondria).

-

The population of cells with a high 561/405 nm fluorescence ratio represents cells undergoing mitophagy.

-

Quantify the percentage of cells in this high-ratio gate for each treatment condition.

Quantitative PCR (qPCR) for Mitochondrial DNA (mtDNA) Copy Number

This protocol outlines the measurement of relative mtDNA copy number as an indicator of mitochondrial clearance.[16][17][18][19][20]

a. DNA Extraction:

-

Harvest cells after treatment with this compound and appropriate controls.

-

Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

b. qPCR Analysis:

-

Prepare a qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M), and the template DNA.

-

Use a final concentration of approximately 10 ng of total DNA per reaction.

-

The primer sequences for human mtDNA and nDNA are as follows:

-

mtDNA (MT-ND1) Forward: 5'-CCCTAAAACCCGCCACATCT-3'

-

mtDNA (MT-ND1) Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'

-

nDNA (B2M) Forward: 5'-TGCCTGCCGTGTGAACCATGT-3'

-

nDNA (B2M) Reverse: 5'-TGCGGCATCTTCAAACCTCC-3'

-

-

Perform the qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds.

-

Melt curve analysis to ensure product specificity.

-

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

c. Data Analysis:

-

Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

-

The relative mtDNA copy number is calculated as 2 x 2^ΔCt.

-

Normalize the mtDNA copy number of the treated samples to the vehicle control.

Conclusion

This compound represents a valuable pharmacological tool for the study of mitophagy and holds therapeutic potential for diseases associated with mitochondrial dysfunction. Its mechanism of action, centered on the selective inhibition of USP30, provides a targeted approach to enhance the clearance of damaged mitochondria. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate the effects of this compound and to further explore the intricate regulation of mitophagy. The provided signaling pathway and workflow diagrams serve as visual aids to facilitate a deeper understanding of the molecular events orchestrated by this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]

- 13. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PCR-based analysis of mitochondrial DNA copy number, mitochondrial DNA damage, and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. raybiotech.com [raybiotech.com]

- 20. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

The Role of MF-094 in Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MF-094, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). It details the mechanism of action of this compound in modulating protein ubiquitination, with a particular focus on its role in enhancing mitophagy. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiating Ubiquitination through USP30 Inhibition

This compound functions as a highly selective and potent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[2] This deubiquitination activity counteracts the action of E3 ubiquitin ligases, such as Parkin, which are crucial for tagging mitochondria for clearance.

By inhibiting USP30, this compound effectively prevents the removal of these ubiquitin signals. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, a key signal for the recruitment of the autophagy machinery and subsequent engulfment and degradation of mitochondria.[2][3] Therefore, the primary role of this compound in protein ubiquitination is to enhance and sustain the ubiquitination status of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria.

Data Presentation

Quantitative Efficacy and Selectivity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (USP30) | 120 nM (0.12 µM) | Biochemical Assay | [1] |

| Selectivity | <30% inhibition of 22 other Ubiquitin-Specific Proteases (USPs) | Panel of 22 USPs at 10 µM | [1] |

Cellular and In Vivo Activity of this compound

| Application | Concentration/Dose | Cell Line/Model | Observed Effect | Reference |

| In Vitro Mitophagy Induction | 180 nM | Cultured Neurons | Promotion of mitophagy and clearance of damaged mitochondria | [2] |

| In Vivo Neuroprotection | 5 mg/kg | Mouse Model of Subarachnoid Hemorrhage | Improved neurological outcomes and reduced inflammation | [2] |

| Diabetic Wound Healing | Not specified | Rat Model of Diabetes | Accelerated wound healing | [4] |

| Oral Squamous Cell Carcinoma Inhibition | Not specified | In vitro and in vivo models | Inhibition of cell viability and tumor growth |

Signaling Pathways and Experimental Workflows

PINK1-Parkin Mediated Mitophagy and the Role of this compound

The following diagram illustrates the signaling cascade of PINK1-Parkin mediated mitophagy and the point of intervention for this compound. Under mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing the ubiquitin tags. This compound inhibits USP30, thus promoting the accumulation of ubiquitinated proteins and enhancing mitophagy.

Caption: The PINK1-Parkin pathway and this compound's role in promoting mitophagy.

General Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to investigate the effect of this compound on protein ubiquitination and mitophagy in a cellular model.

Caption: A generalized workflow for studying the effects of this compound in vitro.

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is designed to assess the direct effect of this compound on the deubiquitinating activity of USP30 on a specific substrate.

Materials:

-

Recombinant human USP30

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase (e.g., Parkin)

-

Ubiquitin

-

Substrate protein (e.g., recombinant MFN2 or TOM20)

-

ATP solution

-

Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies: anti-substrate, anti-ubiquitin

Procedure:

-

Ubiquitination Reaction:

-

In a microcentrifuge tube, combine E1, E2, E3, ubiquitin, and the substrate protein in ubiquitination buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 1-2 hours to allow for substrate ubiquitination.

-

-

USP30 Deubiquitination Reaction:

-

To the ubiquitination reaction mixture, add recombinant USP30.

-

In parallel reactions, add varying concentrations of this compound or vehicle control (DMSO).

-

Incubate at 37°C for 30-60 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a western blot using antibodies against the substrate protein to visualize the ubiquitination pattern (a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.

-

Compare the extent of deubiquitination in the presence and absence of this compound. A reduction in the disappearance of the high-molecular-weight ubiquitinated substrate bands in the presence of this compound indicates inhibition of USP30.

-

Cellular Ubiquitination Analysis by Western Blot

This protocol details the assessment of endogenous protein ubiquitination in cells treated with this compound.

Materials:

-

Cultured cells (e.g., HeLa cells overexpressing Parkin, or SH-SY5Y cells)

-

This compound

-

Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy

-

Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor like N-ethylmaleimide (NEM))

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-TOM20, anti-MFN2, anti-ubiquitin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 180 nM) or vehicle control for 2-4 hours.

-

Induce mitophagy by treating with a mitochondrial uncoupler for 2-6 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using an ECL detection system.

-

Analyze the intensity of the ubiquitinated protein bands relative to the loading control. An increase in the smear of higher molecular weight bands for mitochondrial proteins like TOM20 or MFN2 in this compound treated cells indicates enhanced ubiquitination.

-

Co-Immunoprecipitation (Co-IP) to Assess USP30 Substrate Interaction

This protocol is used to determine if this compound affects the interaction between USP30 and its substrates.

Materials:

-

Cultured cells treated as described in Protocol 2.

-

Co-IP lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Anti-USP30 antibody or anti-substrate antibody for immunoprecipitation.

-

Normal IgG from the same species as the IP antibody (negative control).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (similar to Co-IP lysis buffer).

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).

-

Western blot reagents and antibodies.

Procedure:

-

Cell Lysis:

-

Lyse the treated cells with Co-IP lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-USP30) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washes and Elution:

-

Pellet the beads and wash them 3-5 times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Analyze the immunoprecipitated samples by western blotting using an antibody against the putative interacting protein (e.g., anti-MFN2).

-

The presence of the substrate in the USP30 immunoprecipitate (and vice versa) confirms their interaction. The effect of this compound on this interaction can be assessed, although this compound is expected to inhibit the catalytic activity of USP30 rather than its binding to substrates.

-

Mitophagy Assessment using mito-QC or mito-Keima Reporters

This protocol describes the use of fluorescent reporters to quantify mitophagy in live cells.

Materials:

-

Cells stably expressing a mitophagy reporter (e.g., mito-QC or mito-Keima).

-

This compound.

-

Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed the reporter cells in a suitable imaging dish or multi-well plate.

-

Treat the cells with this compound or vehicle control, followed by a mitophagy inducer.

-

-

Imaging or Flow Cytometry:

-

mito-QC: This reporter consists of mCherry (acid-insensitive) and GFP (acid-sensitive) targeted to the mitochondrial outer membrane. In healthy mitochondria, both fluorophores are active (yellow). Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, and the mitochondria appear red.

-

Microscopy: Acquire images in both green and red channels. Quantify mitophagy by counting the number of red-only puncta per cell.

-

Flow Cytometry: Analyze the cell population for a shift from green/red double-positive to red-only positive cells.

-

-

mito-Keima: This reporter has a pH-dependent excitation spectrum. At the neutral pH of the mitochondrial matrix, it is excited at 440 nm (green). In the acidic lysosome, the excitation maximum shifts to 586 nm (red).

-

Microscopy/Flow Cytometry: Measure the ratio of emission when excited at ~561 nm versus ~458 nm. An increase in the 561/458 nm ratio indicates an increase in mitophagy.

-

-

-

Data Analysis:

-

Quantify the change in the mitophagy index (red puncta, red-only cells, or excitation ratio) in this compound-treated cells compared to controls. An increase in the mitophagy index signifies that this compound enhances mitophagy.

-

Cell Viability Assay (CCK-8 or MTT)

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

Cultured cells.

-

This compound at various concentrations.

-

96-well plates.

-

CCK-8 or MTT reagent.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in a 96-well plate.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

-

-

Assay:

-

CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

MTT: Add MTT reagent and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control. This helps to determine the concentration range at which this compound is non-toxic and suitable for further experiments.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

MF-094: A Selective USP30 Inhibitor for the Enhancement of Mitophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MF-094, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in opposing the PINK1/Parkin-mediated mitophagy pathway. By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the clearance of dysfunctional organelles. This compound, by selectively inhibiting USP30, effectively releases this brake, leading to enhanced protein ubiquitination on the mitochondrial surface and subsequent acceleration of mitophagy. This guide summarizes the biochemical and cellular activity of this compound, presents its selectivity profile, provides detailed protocols for key experimental assays, and visualizes the underlying biological pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in academia and industry who are investigating the therapeutic potential of USP30 inhibition in various disease models, including neurodegenerative disorders, metabolic diseases, and oncology.

Introduction to USP30 and Mitophagy

Mitochondrial quality control is a fundamental cellular process for maintaining homeostasis and preventing the accumulation of damaged organelles, a hallmark of numerous human diseases. Mitophagy, a selective form of autophagy, is a key mechanism for the removal of dysfunctional mitochondria. The best-characterized pathway governing mitophagy is the PINK1/Parkin signaling cascade.

Upon mitochondrial damage, the serine/threonine kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Activated Parkin then ubiquitinates a variety of OMM proteins, creating a signal that targets the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is also localized to the OMM. It counteracts the action of Parkin by removing these ubiquitin chains, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction.

This compound: A Potent and Selective USP30 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of USP30.[3] It has been shown to increase protein ubiquitination and accelerate mitophagy in various cellular and in vivo models.[1][4]

Biochemical Activity and Selectivity

This compound exhibits potent inhibition of USP30 in biochemical assays. The selectivity of this compound is a critical feature, as off-target inhibition of other deubiquitinases could lead to unintended cellular consequences.

| Compound | USP30 IC50 (nM) | Selectivity Profile | Reference |

| This compound | 120 | <30% inhibition of 22 other USPs at 10 µM | [3] |

Cellular Activity

In cellular contexts, this compound has been demonstrated to effectively enhance mitophagy. This is typically assessed by monitoring the ubiquitination of mitochondrial proteins and the delivery of mitochondria to lysosomes.

| Cell Line | This compound Concentration | Observed Effect | Reference |

| C2C12 myoblasts | Not specified | Enhanced protein ubiquitination and accelerated mitophagy | [5] |

| Cultured neurons | 180 nM | Promoted ubiquitination of MFN2 by Parkin, leading to mitophagy | [1][4] |

| SH-SY5Y neuroblastoma | 0.75 µM, 1.5 µM, 3 µM, 6 µM | Enhanced CCCP-induced mitophagy | [6] |

Signaling Pathways and Experimental Workflows

PINK1/Parkin-Mediated Mitophagy Pathway

The following diagram illustrates the central role of USP30 in negatively regulating the PINK1/Parkin pathway.

Caption: PINK1/Parkin pathway and USP30 inhibition by this compound.

Experimental Workflow for Assessing Mitophagy

This diagram outlines a typical workflow for evaluating the effect of this compound on mitophagy in a cellular model.

Caption: Workflow for evaluating this compound's effect on mitophagy.

Detailed Experimental Protocols

USP30 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)

This protocol is adapted from methodologies used to characterize USP30 inhibitors.[7][8]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human USP30.

Materials:

-

Recombinant human USP30 (e.g., Boston Biochem)

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate (e.g., Boston Biochem)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, low-binding assay plates

-

Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate wells.

-

Prepare a 2x concentrated solution of recombinant USP30 (e.g., 10 nM) in Assay Buffer.

-

Add 15 µL of the 2x USP30 solution to each well containing the compound.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in Assay Buffer.

-

Initiate the enzymatic reaction by adding 15 µL of the 2x Ub-Rho110 solution to each well. The final reaction volume will be 30 µL.

-

Immediately place the plate in the plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to calculate the IC50 value.

Cellular Mitophagy Assay (mito-Keima)

This protocol is based on established methods for assessing mitophagy using the pH-sensitive fluorescent reporter mito-Keima.[9][10][11][12]

Objective: To quantify the effect of this compound on mitophagy in cultured cells.

Materials:

-

HeLa, SH-SY5Y, or other suitable cell line

-

Lentiviral or plasmid vector encoding mito-Keima (mitochondrially-targeted Keima)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

Mitophagy-inducing agent (e.g., CCCP or Oligomycin/Antimycin A)

-

Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters

-

Confocal microscope with 405 nm and 561 nm lasers

Procedure:

Part A: Generation of Stable mito-Keima Expressing Cells

-

Transduce the target cells with the mito-Keima lentivirus or transfect with the mito-Keima plasmid.

-

Select for stable expression using an appropriate antibiotic if the vector contains a resistance marker.

-

Expand the stable cell line for use in experiments.

Part B: Mitophagy Induction and Treatment

-

Seed the mito-Keima expressing cells in a multi-well plate at an appropriate density.

-

The following day, treat the cells with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

-

To induce mitophagy, add a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for the final 4-6 hours of the incubation period.

Part C: Analysis by Flow Cytometry

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer. Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~620 nm.

-

The ratio of the signal from the 561 nm excitation (acidic mitochondria in lysosomes) to the 405 nm excitation (neutral mitochondria) provides a quantitative measure of mitophagy.

Part D: Analysis by Confocal Microscopy

-

Seed the cells on glass-bottom dishes.

-

Perform the treatments as described in Part B.

-

Image the live cells using a confocal microscope with 405 nm and 561 nm laser lines.

-

Quantify the colocalization of the red (acidic) and green (neutral) mitochondrial signals to determine the extent of mitophagy.

Immunoblotting for Ubiquitinated Mitochondrial Proteins

This protocol provides a general framework for detecting changes in the ubiquitination of mitochondrial proteins, such as TOM20, following this compound treatment.[13][14]

Objective: To assess the effect of this compound on the ubiquitination status of mitochondrial outer membrane proteins.

Materials:

-

Cell line of interest

-

This compound dissolved in DMSO

-

Mitophagy-inducing agent (e.g., CCCP)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibodies:

-

Primary antibody against TOM20 (or another OMM protein)

-

Primary antibody against Ubiquitin (e.g., P4D1 or FK2)

-

HRP-conjugated secondary antibodies

-

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound and a mitophagy inducer as described in the mito-Keima assay.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Optional: Perform immunoprecipitation for the protein of interest (e.g., TOM20) to enrich for the ubiquitinated species.

-

Separate the protein lysates (or immunoprecipitated samples) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) or anti-ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

High molecular weight smears or distinct bands above the unmodified protein are indicative of ubiquitination.

In Vivo Studies

This compound has been evaluated in preclinical in vivo models, demonstrating its potential for therapeutic intervention.

| Model | This compound Dosage and Administration | Key Findings | Reference |

| Mouse model of Subarachnoid Hemorrhage (SAH) | 1, 5, or 10 mg/kg via lateral ventricular injection | 5 mg/kg dose showed significant improvement in neurological injury and reduced inflammation | [1][15] |

Note on In Vivo Protocols: The specific formulation of this compound for in vivo use (e.g., dissolved in 5% DMSO and diluted with saline) and the method of administration (e.g., lateral ventricular injection) are critical details for replicating these studies.[1]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for diseases characterized by impaired mitochondrial quality control. Its potency and selectivity for USP30 make it a superior probe for studying the role of this deubiquitinase in cellular physiology and pathology. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of this compound in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound will be crucial for its translation into clinical applications.

References

- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]

- 10. protocols.io [protocols.io]

- 11. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunoblotting Methods for the Study of Protein Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of MF-094: A Potent and Selective USP30 Inhibitor for Modulating Mitophagy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process implicated in a growing number of pathologies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, including its structure-activity relationship, key experimental data, and detailed protocols for relevant assays.

Introduction

Mitochondrial quality control is a critical cellular process for maintaining homeostasis and preventing the accumulation of dysfunctional mitochondria, which can lead to oxidative stress, inflammation, and cellular demise. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key component of this quality control system. The PINK1/Parkin signaling pathway is a major regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy. As such, inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This compound was identified as a potent and selective inhibitor of USP30, and has since been utilized as a valuable tool compound to investigate the therapeutic potential of USP30 inhibition.

Discovery and Structure-Activity Relationship (SAR)

This compound was discovered through a structure-activity relationship (SAR) study of a novel series of USP30 inhibitors, as detailed by Kluge et al. in 2018. The starting point for the optimization was a racemic phenylalanine derivative identified from a high-throughput screen. Subsequent medicinal chemistry efforts led to the identification of this compound as a highly potent and selective inhibitor of USP30. A structurally similar but significantly less potent analog, MF-095, was also synthesized and serves as a useful negative control for biological studies.

Table 1: In Vitro Potency of this compound and Analogs against USP30

| Compound | USP30 IC50 (nM) | Reference |

| This compound | 120 | |

| MF-095 | >10,000 |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the deubiquitinating activity of USP30. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which enhances the recruitment of the autophagy machinery and accelerates mitophagy.

The PINK1/Parkin Mitophagy Pathway

The primary mechanism through which this compound promotes mitophagy is by modulating the PINK1/Parkin pathway. In a healthy mitochondrion, USP30 continuously removes ubiquitin chains, acting as a brake on the mitophagy process. Upon mitochondrial damage, the activity of Parkin increases, and in the presence of this compound, the braking action of USP30 is removed, leading to a robust ubiquitination signal and efficient clearance of the damaged organelle.

MF-094: A Technical Guide to its Role in the PINK1/Parkin Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Parkinson's disease. The PINK1/Parkin pathway plays a crucial role in mitochondrial quality control by identifying and clearing damaged mitochondria through a process known as mitophagy. Emerging therapeutic strategies are focused on modulating this pathway to enhance the removal of dysfunctional mitochondria and thereby confer neuroprotection. MF-094 has been identified as a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that acts as a negative regulator of mitophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the PINK1/Parkin pathway, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the PINK1/Parkin Pathway

The PINK1/Parkin pathway is a primary mechanism for the clearance of damaged mitochondria. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin (Ub) at Serine 65 (p-Ser65-Ub). This phosphorylation event serves as a recruitment signal for the E3 ubiquitin ligase Parkin. Once recruited, Parkin is also activated by PINK1-mediated phosphorylation and proceeds to build polyubiquitin chains on various OMM proteins. These ubiquitin chains mark the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

USP30, a deubiquitinating enzyme localized to the OMM, counteracts this process by removing the ubiquitin chains assembled by Parkin. This action of USP30 effectively puts a brake on mitophagy, preventing the efficient clearance of damaged mitochondria.

This compound is a potent and selective inhibitor of USP30. By inhibiting USP30, this compound prevents the removal of Parkin-mediated ubiquitin chains on the OMM. This leads to an accumulation of ubiquitinated mitochondrial proteins, thereby enhancing the signal for mitophagy and promoting the clearance of damaged mitochondria. This mechanism of action suggests that this compound could be a valuable therapeutic agent for diseases characterized by mitochondrial dysfunction.

Quantitative Data

The following table summarizes the available quantitative data on the activity and effects of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 for USP30 | 120 nM | In vitro enzymatic assay | [1] |

| Inhibitory Activity against other USPs | <30% inhibition at 10 µM | Panel of 22 other USP assays | [1] |

| Effective Concentration in cell culture | 180 nmol/L | Primary neurons (in vitro SAH model) | [2] |

| Effective in vivo dosage | 5 mg/kg | C57BL/6J mice (SAH model) | [2] |

| Effect on MFN2 expression (Parkin overexpression) | -1.316 fold-change (P = 0.01942) | Neurons | [3] |

| Effect on MFN2 expression (Parkin knockdown) | 1.828 fold-change (P = 0.02986) | Neurons | [3] |

| Effect on USP30 expression after SAH (in vivo) | 3.10 ± 0.04 (SAH) vs 0.46 ± 0.10 (SAH + this compound) | Mouse brain tissue | [2] |

| Effect on MFN2 expression after SAH (in vivo) | 5.79 ± 1.15 (SAH) vs. 1.92 ± 0.49 (SAH + this compound) | Mouse brain tissue | [2] |

Signaling and Experimental Workflow Diagrams

PINK1/Parkin Pathway and the Effect of this compound

Caption: The PINK1/Parkin pathway is initiated by mitochondrial damage, leading to Parkin-mediated ubiquitination of OMM proteins and subsequent mitophagy. USP30 counteracts this process, and this compound inhibits USP30 to enhance mitophagy.

Experimental Workflow for Assessing this compound's Effect on Mitophagy

Caption: A typical experimental workflow to investigate the effects of this compound on mitophagy in cultured cells.

Detailed Experimental Protocols

Immunofluorescence Staining for Mitophagy Markers (TOM20 and HSP60)

This protocol is adapted from general immunofluorescence procedures and studies investigating mitophagy.[4][5][6]

Objective: To visualize and quantify the clearance of mitochondria by observing the co-localization of mitochondrial markers (TOM20 - outer membrane, HSP60 - matrix) with lysosomes or the overall reduction in mitochondrial content.

Materials:

-

Primary neurons or a relevant cell line (e.g., SH-SY5Y)

-

Glass coverslips or imaging plates

-

Poly-D-Lysine (for neuronal cultures)

-

Cell culture medium

-

This compound

-

Mitochondrial damaging agent (e.g., CCCP, Antimycin A/Oligomycin A)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) or Goat Serum in PBS with 0.1% Triton X-100

-

Primary antibodies: Rabbit anti-TOM20, Mouse anti-HSP60

-

Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)

-

Nuclear stain: DAPI or Hoechst

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on poly-D-lysine coated coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency at the time of the experiment.

-

Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Induction of Mitophagy: Add the mitochondrial damaging agent (e.g., 10 µM CCCP) for the final hours of the experiment (e.g., 4-6 hours).

-

Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto glass slides using mounting medium.

-

Imaging: Acquire images using a confocal or high-content imaging system.

-

Quantification: Analyze the images to quantify the intensity and area of TOM20 and HSP60 staining per cell. A decrease in the signal indicates mitochondrial clearance.

Western Blot Analysis of PINK1/Parkin Pathway Proteins

This protocol is based on standard Western blotting procedures and studies on the PINK1/Parkin pathway.[2][7]

Objective: To quantify the levels of key proteins in the PINK1/Parkin pathway and their modifications (e.g., ubiquitination, phosphorylation) following this compound treatment.

Materials:

-

Cell lysates from treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: Rabbit anti-p-Ser65-Ub, Mouse anti-MFN2, Rabbit anti-TOM20, Rabbit anti-LC3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol is based on standard procedures for using the JC-1 dye.[8][9][10][11][12]

Objective: To measure the mitochondrial membrane potential as an indicator of mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 dye

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

-

CCCP (as a positive control for depolarization)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with this compound and/or a mitochondrial damaging agent. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).

-

JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. Replace the medium in the wells with the JC-1 solution and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm) using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

In Vivo Neuroprotection Study in a Mouse Model of Subarachnoid Hemorrhage (SAH)

This protocol is based on a study that used this compound in a mouse model of SAH.[2][13][14][15][16]

Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of acute brain injury.

Animals:

-

Adult male C57BL/6J mice

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO in saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for endovascular perforation model of SAH

-

Neurological scoring system

Procedure:

-

SAH Induction: Induce SAH using the endovascular perforation model. A sham-operated group should be included as a control.

-

This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or lateral ventricular injection) at a specified time point relative to the SAH induction (e.g., 24 hours prior).[2]

-

Neurological Assessment: At various time points post-SAH (e.g., 24, 48, 72 hours), assess the neurological function of the mice using a standardized scoring system (e.g., Garcia score, Bederson score).[13][14][15]

-

Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis (e.g., Nissl staining to assess neuronal survival, TUNEL staining for apoptosis).

-

Biochemical Analysis: Brain tissue can also be collected for Western blot or other biochemical analyses as described above.

-

Data Analysis: Compare the neurological scores, infarct volumes, and biochemical markers between the this compound-treated and vehicle-treated groups.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting the deubiquitinating enzyme USP30 and thereby enhancing the clearance of damaged mitochondria via the PINK1/Parkin pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular and in vivo effects of this compound and similar compounds. Further research is warranted to establish detailed dose-response relationships and to fully elucidate the therapeutic potential of USP30 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Immunofluorescence Staining and High Content Imaging [protocols.io]

- 6. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chem-agilent.com [chem-agilent.com]

- 13. Neurobehavioral Deficits After Subarachnoid Hemorrhage in Mice: Sensitivity Analysis and Development of a New Composite Score - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. Simple procedure for assessing diffuse subarachnoid hemorrhage successfully created using filament perforation method in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MF-094 in Mitochondrial Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial quality control (MQC) is a complex network of cellular processes essential for maintaining mitochondrial health and overall cellular homeostasis. Dysregulation of MQC is implicated in a wide range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. A key regulator of MQC is the deubiquitinating enzyme Ubiquitin-Specific Protease 30 (USP30), which is localized to the outer mitochondrial membrane. MF-094, a potent and selective inhibitor of USP30, has emerged as a critical research tool and a potential therapeutic agent for its ability to modulate MQC pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound impacts mitochondrial quality control, with a focus on mitophagy, mitochondrial dynamics, and the current understanding of its effects on mitochondrial biogenesis. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Mitochondrial Quality Control

Mitochondria are dynamic organelles responsible for the majority of cellular ATP production, and they play a central role in various cellular processes, including calcium homeostasis, reactive oxygen species (ROS) signaling, and apoptosis.[1][2] To counteract the constant stress and potential damage, cells have evolved sophisticated MQC mechanisms. These can be broadly categorized into:

-

Mitophagy: The selective degradation of damaged or superfluous mitochondria via the autophagic machinery.[1]

-

Mitochondrial Dynamics: A continuous cycle of fission (division) and fusion (merging) that allows for the segregation of damaged components and the exchange of mitochondrial contents.[3][4]

-

Mitochondrial Biogenesis: The synthesis of new mitochondria to replace those that have been degraded and to meet cellular energy demands.[5][6]

An imbalance in these processes can lead to the accumulation of dysfunctional mitochondria, resulting in cellular damage and contributing to disease pathogenesis.

This compound: A Potent and Selective USP30 Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of USP30, with a reported IC50 of 120 nM.[7][8] USP30 is a deubiquitinase that is anchored to the outer mitochondrial membrane, where it plays a critical role in removing ubiquitin chains from mitochondrial proteins.[8][9] By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial substrates, thereby influencing key MQC pathways.

Impact of this compound on Mitophagy

The most well-characterized effect of this compound is the acceleration of mitophagy.[2][7][8] This process is primarily mediated through the PINK1/Parkin signaling pathway, a cornerstone of stress-induced mitophagy.

The PINK1/Parkin Pathway and USP30's Role

Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane.[9][10] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2) and the Translocase of the Outer Mitochondrial Membrane 20 (TOM20).[10][11][12] These ubiquitin chains serve as a signal for the autophagy machinery to recognize and engulf the damaged mitochondrion in an autophagosome, which then fuses with a lysosome for degradation.

USP30 acts as a negative regulator of this pathway by removing the ubiquitin chains attached by Parkin.[9][11] This deubiquitination activity of USP30 counteracts the "eat-me" signal, thereby inhibiting the clearance of damaged mitochondria.

This compound's Mechanism in Promoting Mitophagy

This compound, by inhibiting USP30, prevents the removal of these ubiquitin chains.[12] This leads to a sustained ubiquitination of mitochondrial proteins, amplifying the signal for mitophagy and accelerating the clearance of damaged organelles.[7][8] This enhanced clearance can reduce cellular stress by limiting the production of ROS from dysfunctional mitochondria.

Quantitative Data on Mitophagy Enhancement

The following table summarizes quantitative data from studies investigating the effect of USP30 inhibition on mitophagy markers. While some studies use this compound directly, others utilize structurally similar and functionally equivalent USP30 inhibitors.

| Parameter | Cell Type | Treatment | Result | Reference |

| Mitophagy Markers | ||||

| TOM20 Immunoreactivity | Human iPSC-derived neurons | USP30 inhibitor + CCCP (mitophagy inducer) | Significant decrease in TOM20 area, indicating mitochondrial clearance. | [7][10] |

| HSP60 Immunoreactivity | Human iPSC-derived neurons | USP30 inhibitor + CCCP | Significant decrease in HSP60 area, confirming clearance of the entire organelle. | [7][10] |

| p-Ser65-Ubiquitin Levels | iPSC-derived midbrain dopaminergic neurons/astrocyte co-cultures | USP30 Inhibitor | Concentration-dependent increase in p-Ser65-Ub, a key marker of PINK1/Parkin pathway activation. | [11] |

| Oxidative Stress | ||||

| Reactive Oxygen Species (ROS) Levels | Human iPSC-derived PARK2 KO neurons | USP30 inhibitor | Reduction in basal ROS levels. | [7] |

| CCCP-induced ROS Levels | Human iPSC-derived neurons | USP30 inhibitor | Reduction in CCCP-induced ROS levels. | [7] |

Impact of this compound on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is intricately linked to mitophagy and overall mitochondrial health.

The Machinery of Mitochondrial Fusion and Fission

-

Fusion: This process is mediated by proteins on the outer (Mitofusins 1 and 2; MFN1, MFN2) and inner (Optic Atrophy 1; OPA1) mitochondrial membranes. Fusion allows for the exchange of mitochondrial DNA, proteins, and metabolites, which can rescue partially damaged mitochondria.[4][13]

-

Fission: This process is driven by the recruitment of Dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondrion. Fission is essential for the generation of new mitochondria and for segregating damaged portions of the mitochondrial network for subsequent mitophagy.[4][14][15]

This compound's Influence on Mitochondrial Dynamics

The inhibition of USP30 by this compound has a direct impact on mitochondrial dynamics through the ubiquitination of MFN2.[1][12] By preventing the deubiquitination of MFN2, this compound can modulate the fusogenic activity of mitochondria. While increased ubiquitination of MFN2 is a key step in initiating mitophagy of damaged mitochondria, the precise quantitative effects of this compound on the overall rates of fusion and fission are still under active investigation. A recent study suggests that loss or pharmacological inhibition of USP30 can alter mitochondrial morphology, leading to a more efficient mitochondrial network.[16]

Quantitative Data on Mitochondrial Dynamics

Direct quantitative data in a tabular format on the effect of this compound on the expression levels of all mitochondrial dynamics proteins is limited. However, studies on USP30 and related inhibitors provide insights:

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Mitochondrial Morphology | SH-SY5Y cells | USP30 knockout or pharmacological inhibition | Altered mitochondrial morphology, suggesting a more efficient network. | [16] |

| Mfn2 Ubiquitination | Cultured neurons | This compound | Promoted ubiquitination of MFN2 by Parkin. | [1][12] |

| Drp1 Expression | Rat astrocytoma C6 cells | Manganese (induces mitochondrial stress) | Increased expression of Drp1. | [14] |

| OPA1 Expression | Rat astrocytoma C6 cells | Manganese | Decreased levels of OPA1. | [14] |

Note: The data on Drp1 and OPA1 expression are from a study using a different stressor and are included to provide context on how mitochondrial dynamics proteins can be affected under stress conditions that this compound is often studied in.

Impact of this compound on Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is critical for maintaining a healthy mitochondrial population, especially in response to increased energy demand or cellular stress. This process is primarily regulated by the PGC-1α/NRF1/TFAM signaling pathway.

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis.[2][17]

-

NRF1 (Nuclear Respiratory Factor 1): A transcription factor activated by PGC-1α.[17]

-

TFAM (Mitochondrial Transcription Factor A): Activated by NRF1, TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[6][17]

Currently, there is a lack of direct evidence from published studies demonstrating a significant impact of this compound on the expression or activity of PGC-1α, NRF1, or TFAM. While USP30 inhibition is known to improve mitochondrial health by clearing damaged organelles, its role in stimulating the production of new mitochondria is not yet well-characterized. Further research is required to elucidate any potential connection between this compound and the regulation of mitochondrial biogenesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondrial quality control. Below are protocols for key experiments cited in the literature.

Mitophagy Assessment using mito-Keima

The mito-Keima assay is a robust method for quantifying mitophagy flux. It utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix. In the neutral pH of the mitochondrial matrix, Keima is excited at 440 nm (blue light). When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, Keima's excitation shifts to 586 nm (red light). The ratio of red to blue fluorescence provides a quantitative measure of mitophagy.

Protocol Outline:

-

Cell Transduction: Transduce target cells with a lentiviral vector encoding the mito-Keima reporter.

-

Cell Seeding: Plate mito-Keima expressing cells in a suitable format for microscopy or flow cytometry.

-

This compound Treatment: Treat cells with the desired concentration of this compound for a specified duration. A vehicle control should be included.

-

Induction of Mitophagy (Optional): To study stress-induced mitophagy, co-treat cells with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A.

-

Imaging/Flow Cytometry:

-

Microscopy: Acquire images using two excitation wavelengths (e.g., 458 nm and 561 nm) and a single emission channel (>600 nm). Quantify the red fluorescent puncta (representing mitolysosomes) relative to the total mitochondrial area.

-

Flow Cytometry: Analyze the cell population using a flow cytometer capable of dual-laser excitation (e.g., 405 nm and 561 nm). The ratio of fluorescence intensity from the two excitation wavelengths is used to quantify the percentage of cells undergoing mitophagy.

-

Western Blotting for Ubiquitinated Mitochondrial Proteins

This technique is used to assess the ubiquitination status of specific mitochondrial proteins following this compound treatment.

Protocol Outline:

-

Cell Lysis: Lyse cells treated with this compound and controls in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin chains.

-

Mitochondrial Fractionation (Optional but Recommended): Isolate mitochondrial fractions from total cell lysates to enrich for mitochondrial proteins.

-

Immunoprecipitation: Incubate mitochondrial lysates with an antibody specific to the protein of interest (e.g., anti-TOM20 or anti-MFN2).

-

Protein A/G Bead Capture: Capture the antibody-protein complexes using Protein A/G agarose beads.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Mitochondrial Membrane Potential (MMP) Assay

MMP is a key indicator of mitochondrial health. A decrease in MMP is an early event in mitochondrial dysfunction.

Protocol Outline (using JC-1 dye):

-

Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.

-

This compound Treatment: Treat cells with this compound and appropriate controls. A positive control for depolarization (e.g., CCCP) should be included.

-

JC-1 Staining: Incubate cells with the JC-1 dye. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths using a fluorescence plate reader or microscope.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Cellular ATP Production Assay

This assay measures the rate of ATP production from both glycolysis and mitochondrial respiration.

Protocol Outline (using a Seahorse XF Analyzer):

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

This compound Treatment: Treat cells with this compound for the desired duration.

-

Assay Preparation: Equilibrate cells in a CO2-free incubator in Seahorse XF assay medium.

-

Seahorse XF Analysis: Load the plate into a Seahorse XF Analyzer. The instrument measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Inhibitor Injections: Sequentially inject oligomycin (ATP synthase inhibitor) and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Data Analysis: The Seahorse XF software calculates the rates of mitochondrial ATP production (from the oligomycin-sensitive OCR) and glycolytic ATP production (from ECAR).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

Caption: Signaling pathway of this compound-induced mitophagy.

Caption: Experimental workflow for the mito-Keima mitophagy assay.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Nanoscopic quantification of sub-mitochondrial morphology, mitophagy and mitochondrial dynamics in living cells derived from patients with mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depressed TFAM promotes acetaminophen-induced hepatotoxicity regulated by DDX3X–PGC1α–NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High levels of TFAM repress mammalian mitochondrial DNA transcription in vivo - PMC [pmc.ncbi.nlm.nih.gov]